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Compound of Interest

Compound Name: 3-Pyridylacetic acid hydrochloride

Cat. No.: B139186 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3-
Pyridylacetic acid hydrochloride (CAS 6419-36-9), a key intermediate in pharmaceutical

synthesis. This document is intended for researchers, scientists, and drug development

professionals, offering a consolidated resource of its nuclear magnetic resonance (NMR) and

infrared (IR) spectroscopic properties.

Introduction
3-Pyridylacetic acid hydrochloride is a pyridine derivative with significant applications in the

synthesis of various active pharmaceutical ingredients. A thorough understanding of its spectral

characteristics is crucial for its identification, quality control, and process monitoring in research

and manufacturing environments. This guide presents a detailed compilation of its ¹H NMR, ¹³C

NMR, and IR spectral data, alongside the methodologies for their acquisition.

Spectroscopic Data
The following tables summarize the key quantitative spectral data for 3-Pyridylacetic acid
hydrochloride.

¹H NMR Spectral Data
Proton NMR spectra of 3-Pyridylacetic acid hydrochloride have been recorded in deuterated

dimethyl sulfoxide (DMSO-d₆) and deuterium oxide (D₂O). The chemical shifts (δ) are reported
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in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for 3-Pyridylacetic acid hydrochloride.

Protons DMSO-d₆ (399.65 MHz)[1] D₂O (89.56 MHz)[1]

H-2 8.937 8.80

H-6 8.892 8.77

H-4 8.577 8.601

H-5 8.095 8.100

-CH₂- 4.013 4.059

¹³C NMR Spectral Data
While explicit ¹³C NMR data for 3-Pyridylacetic acid hydrochloride is not readily available in

the public domain, data for the free base, 3-pyridylacetic acid, provides a close approximation.

The following data was obtained from a ¹H-¹³C Heteronuclear Single Quantum Coherence

(HSQC) spectrum in D₂O.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for 3-Pyridylacetic acid (Free Base) in D₂O (600

MHz).[2]

Carbon Chemical Shift (δ, ppm)

C-6 151.08

C-2 148.73

C-4 141.43

C-5 126.90

-CH₂- 44.15

C=O Not reported in HSQC

C-3 Not reported in HSQC
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Note: The chemical shifts of the quaternary carbons (C=O and C-3) are not observed in a

standard HSQC experiment.

Infrared (IR) Spectral Data
Infrared spectroscopy data for 3-Pyridylacetic acid hydrochloride is available, typically

acquired using a potassium bromide (KBr) disc or as a nujol mull. Specific peak frequencies

are crucial for identifying functional groups. While a complete list of absorption bands was not

found in the available search results, the expected characteristic absorptions are outlined

below based on the structure of the molecule.

Table 3: Expected Characteristic IR Absorption Ranges for 3-Pyridylacetic acid
hydrochloride.

Functional Group Expected Absorption Range (cm⁻¹)

O-H stretch (Carboxylic acid) 3300-2500 (broad)

C-H stretch (Aromatic) 3100-3000

C-H stretch (Aliphatic) 3000-2850

C=O stretch (Carboxylic acid) 1730-1700

C=C and C=N stretch (Aromatic ring) 1600-1475

C-O stretch (Carboxylic acid) 1300-1200

O-H bend (Carboxylic acid) 1440-1395 and 950-910

Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the

NMR and IR spectra of 3-Pyridylacetic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small quantity of 3-Pyridylacetic acid hydrochloride (typically 5-25

mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in
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a standard 5 mm NMR tube. Complete dissolution should be ensured, with gentle vortexing if

necessary.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-

resolution NMR spectrometer, with typical frequencies ranging from 300 to 600 MHz for the

proton channel. For ¹H NMR in DMSO-d₆, the residual solvent peak at ~2.50 ppm is often used

as an internal reference. For D₂O, an external or internal standard may be used. ¹³C NMR

spectra are typically acquired with proton decoupling to simplify the spectrum.

Infrared (IR) Spectroscopy
KBr Pellet Method: Approximately 1-2 mg of finely ground 3-Pyridylacetic acid hydrochloride
is intimately mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate

mortar and pestle. The mixture is then compressed in a pellet die under high pressure to form a

transparent or translucent pellet.

Nujol Mull Method: A small amount of the solid sample is ground to a fine powder and then a

few drops of Nujol (mineral oil) are added to create a thick paste (mull). This mull is then placed

between two salt plates (e.g., NaCl or KBr) for analysis.

Instrumentation and Data Acquisition: The prepared sample is placed in the sample holder of a

Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the

mid-infrared range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or Nujol on salt

plates is recorded separately and subtracted from the sample spectrum.

Workflow and Data Analysis
The process of obtaining and interpreting the spectral data for 3-Pyridylacetic acid
hydrochloride can be visualized as a logical workflow.
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Spectral Data Acquisition and Analysis Workflow
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Spectral data acquisition and analysis workflow.
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This diagram illustrates the sequential steps from sample preparation to the final generation of

a technical report, highlighting the distinct pathways for NMR and IR analysis that converge

during data interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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